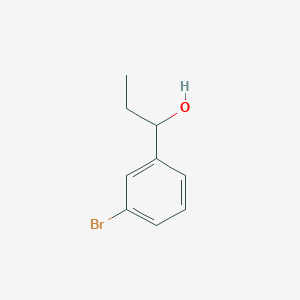

1-(3-Bromophenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Bromophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₁BrO. It is a brominated phenylpropanol, where a bromine atom is attached to the third position of the phenyl ring. This compound is known for its applications in organic synthesis and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)propan-1-ol can be synthesized through various methods. One common method involves the reduction of 1-(3-bromophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous conditions and under inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve the bromination of phenylpropanol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions are optimized to achieve high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-(3-bromophenyl)propan-1-one using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to 1-(3-bromophenyl)propan-1-amine using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: 1-(3-Bromophenyl)propan-1-one.

Reduction: 1-(3-Bromophenyl)propan-1-amine.

Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceuticals

1-(3-Bromophenyl)propan-1-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. Notably, it has been investigated for:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against resistant bacterial strains, including Staphylococcus aureus. A table summarizing its antimicrobial activity is provided below:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | 16 | Mycobacterium tuberculosis |

| Pyrrole benzamide derivatives | 3.12 - 12.5 | Staphylococcus aureus, E. coli |

Note: TBD indicates that specific MIC values for the compound are still under investigation.

- Cytotoxic Effects : Studies have shown that this compound can induce cell death in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanisms underlying this cytotoxicity are currently being researched.

Biological Research

The compound has been explored for its interactions with neurotransmitter systems, which may have implications for treating neurological disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Neurotransmitter Interaction Studies : Research indicates that this compound may influence neurotransmitter levels, suggesting potential therapeutic applications in neurological disorders.

- Antimicrobial Efficacy : In vitro assays demonstrated significant antimicrobial activity against multidrug-resistant bacterial strains, warranting further exploration for therapeutic use in infections caused by such pathogens.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromophenyl)propan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing its behavior in biological and chemical systems.

Comparación Con Compuestos Similares

1-(4-Bromophenyl)propan-1-ol: Similar structure but with the bromine atom at the fourth position.

1-(2-Bromophenyl)propan-1-ol: Bromine atom at the second position.

3-Bromo-1-propanol: Lacks the phenyl ring, only a brominated propanol.

Uniqueness: 1-(3-Bromophenyl)propan-1-ol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Actividad Biológica

1-(3-Bromophenyl)propan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated phenyl group, which is known to influence its reactivity and interactions with biological targets. The following sections will explore its biological activity, including antimicrobial properties, anticancer effects, and enzyme interactions, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11BrO. Its structure includes a bromine atom attached to the meta position of the phenyl ring, which significantly affects its biological interactions compared to other halogenated compounds.

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the bromine substitution enhances its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing notable antibacterial activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on breast cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies using MCF-7 (human breast cancer) cells demonstrated that this compound induced cytotoxic effects. The IC50 value was found to be approximately 25 µM, indicating a moderate level of activity compared to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known anticancer agents.

Enzyme Interactions

This compound has been shown to interact with various enzymes, potentially acting as both an inhibitor and substrate. This dual role could influence metabolic pathways significantly.

Enzyme Inhibition Studies

Inhibition assays revealed that the compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition constant (Ki) was determined to be around 10 µM for CYP2D6.

| Enzyme | Ki (µM) |

|---|---|

| CYP2D6 | 10 |

This interaction suggests that this compound may affect the pharmacokinetics of co-administered drugs.

Propiedades

IUPAC Name |

1-(3-bromophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRBOGHEHVPWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.